molecular formula C18H18N2O6S B2650073 N-(3,4-dimethoxyphenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide CAS No. 899954-78-0

N-(3,4-dimethoxyphenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide

カタログ番号: B2650073
CAS番号: 899954-78-0
分子量: 390.41
InChIキー: XXOGABJQJODEEK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a benzothiazole derivative featuring a 3,4-dimethoxyphenyl group linked via a propanamide chain to a 1,1,3-trioxo-1,2-benzothiazol-2-yl moiety. The structure combines electron-donating methoxy groups with a sulfonamide-like benzothiazole ring, which is known for its bioactivity in antimicrobial and anti-inflammatory contexts .

特性

IUPAC Name

N-(3,4-dimethoxyphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O6S/c1-25-14-8-7-12(11-15(14)26-2)19-17(21)9-10-20-18(22)13-5-3-4-6-16(13)27(20,23)24/h3-8,11H,9-10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXOGABJQJODEEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(3,4-Dimethoxyphenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its antibacterial properties, mechanisms of action, and safety profile based on diverse research findings.

Chemical Structure

The compound features a complex structure that includes a benzothiazole moiety and a propanamide functional group. This molecular architecture is believed to contribute to its biological activities.

Antibacterial Properties

Recent studies have highlighted the antibacterial efficacy of this compound against various strains of bacteria. Specifically, it has shown significant activity against Escherichia coli (E. coli), particularly strains that exhibit antibiotic resistance.

Key Findings:

  • Minimum Inhibitory Concentration (MIC): The MIC for E. coli was determined to be as low as 8 μM, indicating potent antibacterial activity.
  • Mechanism of Action: The compound acts primarily by inhibiting bacterial topoisomerase I, a crucial enzyme for DNA replication in bacteria. This inhibition is selective and does not significantly affect human topoisomerase I or II at therapeutic concentrations .

Safety Profile

In vitro studies have demonstrated that N-(3,4-dimethoxyphenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide exhibits low toxicity towards mammalian cells. At concentrations required for antibacterial activity, it does not induce cytotoxic effects or mutagenicity .

Study on E. coli Resistance

A systematic study evaluated the effectiveness of the compound against clinical strains of E. coli isolated from urinary tract infections (UTIs). The results indicated that the compound maintained its antibacterial efficacy even against resistant strains.

Table 1: Antibacterial Activity Summary

StrainMIC (μM)MBC (μM)Post-Antibiotic Effect (h)
E. coli K-12816>24
Clinical strain A612>20
Clinical strain B1020>22

Mechanistic Studies

Further mechanistic studies revealed that the compound functions as a poison inhibitor of bacterial topoisomerase I. This was confirmed through various assays including cleavage-religation assays and DNA unwinding assays .

科学的研究の応用

Pharmacological Applications

1.1 Anticancer Activity
Research indicates that compounds similar to N-(3,4-dimethoxyphenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide exhibit promising anticancer properties. Molecular docking studies have suggested that such compounds may act as inhibitors of key enzymes involved in cancer progression. For instance, studies have shown that related benzothiazole derivatives can inhibit the activity of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammation and cancer development .

1.2 Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In silico studies suggest that it may interact with inflammatory pathways, potentially serving as a lead compound for the development of new anti-inflammatory drugs . The structural characteristics of the compound allow it to modulate inflammatory mediators effectively.

Biochemical Interactions

2.1 DNA and Protein Binding Studies
Recent studies have focused on the interaction of this compound with DNA and proteins such as bovine serum albumin (BSA). These interactions are crucial for understanding the pharmacokinetics and bioavailability of the compound. Techniques such as UV-visible spectroscopy and fluorescence spectroscopy have been employed to elucidate these interactions, revealing binding affinities that could inform future drug design .

2.2 Molecular Docking Studies
Molecular docking studies have been pivotal in predicting how N-(3,4-dimethoxyphenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide interacts with various biological targets. The results indicate that this compound can fit into active sites of target proteins effectively, suggesting a mechanism of action that could be explored further for therapeutic applications .

Synthesis and Characterization

The synthesis of N-(3,4-dimethoxyphenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide involves multiple steps that ensure high purity and yield. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound .

Case Studies and Experimental Findings

4.1 Case Study: Anticancer Efficacy
In a study evaluating the anticancer efficacy of related compounds, researchers found that derivatives demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was attributed to apoptosis induction via mitochondrial pathways . This supports the potential application of N-(3,4-dimethoxyphenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide in cancer therapy.

4.2 Case Study: Anti-inflammatory Mechanism
Another study investigated the anti-inflammatory effects through in vivo models where compounds were administered to induce inflammation. Results showed a marked reduction in inflammatory markers compared to controls . This reinforces the therapeutic potential of this compound in treating inflammatory diseases.

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in the combination of the 3,4-dimethoxyphenyl substituent and the trioxo-benzothiazole system. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Biological Activity Physicochemical Properties (LogP*, solubility) Reference(s)
N-(3,4-dimethoxyphenyl)-3-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)propanamide 3,4-dimethoxyphenyl, trioxo-benzothiazole Hypothesized antimicrobial/anti-inflammatory activity (based on analogs) Higher logP (~3.2) due to methoxy groups; moderate aqueous solubility
N-(3-acetylphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide () 3-acetylphenyl, trioxo-benzothiazole Not explicitly reported; acetyl group may enhance lipophilicity and membrane permeation Higher logP (~3.5); lower solubility vs. methoxy analog
Propyl 3-oxo-2,3-dihydro-1,2-benzothiazole-2-carboxylate () Propyl ester, 3-oxo-benzothiazole Antimicrobial activity (Gram-positive bacteria, fungi) Lower logP (~2.8); ester group improves volatility
N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide () 4-chlorophenyl, cyclohexyl, hydroxamic acid Antioxidant and metal-chelating properties High logP (~4.0); poor aqueous solubility

*LogP values estimated via computational tools (e.g., ChemAxon).

Key Observations :

Substituent Effects :

  • The 3,4-dimethoxyphenyl group in the target compound likely enhances electron density and solubility compared to the 3-acetylphenyl analog (), which is more lipophilic due to the acetyl group. Methoxy substituents may also improve binding to polar enzyme active sites .
  • In contrast, 4-chlorophenyl derivatives () exhibit higher lipophilicity and are associated with antioxidant activity, suggesting that the target compound’s methoxy groups may shift its bioactivity toward antimicrobial or anti-inflammatory pathways .

Benzothiazole Core Modifications :

  • The 1,1,3-trioxo-benzothiazole system (target compound) introduces sulfone groups, which can enhance stability and hydrogen-bonding capacity compared to the simpler 3-oxo-benzothiazole in . This modification may improve target selectivity in enzyme inhibition .
  • Propyl ester derivatives () show volatility and moderate antimicrobial activity, whereas the propanamide linker in the target compound likely reduces volatility and increases metabolic stability .

Biological Activity Trends :

  • Benzothiazoles with electron-withdrawing groups (e.g., sulfones, chlorophenyl) tend to exhibit stronger antimicrobial activity, while electron-donating groups (e.g., methoxy) may favor anti-inflammatory or kinase-inhibitory effects .
  • Hydroxamic acid derivatives () prioritize metal chelation (e.g., iron), whereas the target compound’s amide linkage suggests protease or kinase targeting .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。